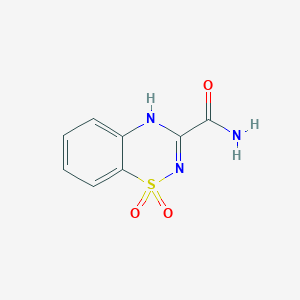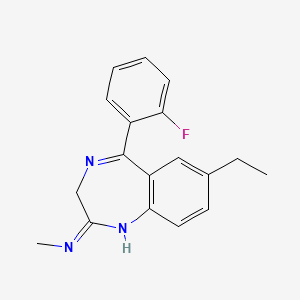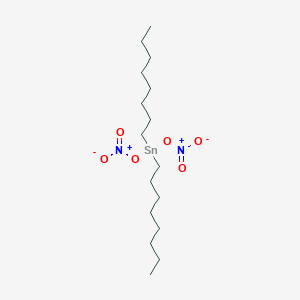
3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a trifluoroethyl group (-CF3CH2-) attached to an aniline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3-methoxyaniline with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 3-methoxyaniline and 2,2,2-trifluoroethylamine.
Catalyst: Commonly used catalysts include iron porphyrin or other transition metal complexes.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating the reaction mixture to temperatures around 60-80°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group may participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-(trifluoromethyl)aniline
- 3-Methoxy-N-(2,2,2-trifluoroethyl)aniline
- 4-Methyl-N-(2,2,2-trifluoroethyl)aniline
Uniqueness
3-Methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both methoxy and trifluoroethyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60036-83-1 |
|---|---|
Formule moléculaire |
C10H12F3NO |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
3-methoxy-N-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H12F3NO/c1-14(7-10(11,12)13)8-4-3-5-9(6-8)15-2/h3-6H,7H2,1-2H3 |
Clé InChI |
WNBBYJNHBGAOLR-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(F)(F)F)C1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















